molecular formula C11H14FNO3S2 B2404476 [1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride CAS No. 2249153-88-4

[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride

Cat. No. B2404476
M. Wt: 291.36
InChI Key: MAYXJBRPWTUUED-UHFFFAOYSA-N
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Description

“[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride” is a chemical compound with a complex structure. It combines a piperidine ring, a thiophene-2-carbonyl group, and a methanesulfonyl fluoride moiety. The compound’s systematic name suggests the presence of these functional groups, which play crucial roles in its properties and reactivity.



Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including condensation reactions , fluorination , and sulfonation . Precursors such as thiophene-2-carboxylic acid , piperidine , and methanesulfonyl fluoride are used to assemble the final product. Optimization of reaction conditions, solvent choice, and purification methods significantly impacts the yield and purity of the compound.



Molecular Structure Analysis

The molecular structure of “[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride” reveals its three-dimensional arrangement. The piperidine ring provides rigidity, while the thiophene-2-carbonyl group introduces aromaticity and electron delocalization. The methanesulfonyl fluoride moiety contributes to the compound’s reactivity. Researchers employ techniques like X-ray crystallography and NMR spectroscopy to elucidate its precise geometry.



Chemical Reactions Analysis

This compound participates in various chemical reactions. Notably, it undergoes nucleophilic substitution at the sulfonyl fluoride center, leading to the displacement of fluoride by other nucleophiles. Additionally, it can serve as a building block for the synthesis of more complex molecules. Researchers investigate its reactivity with different nucleophiles, acids, and bases.



Physical And Chemical Properties Analysis


  • Melting Point : The compound exhibits a specific melting point, which reflects its crystalline nature.

  • Solubility : Researchers investigate its solubility in various solvents (e.g., polar, nonpolar, protic, aprotic).

  • Stability : “[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride” may be sensitive to light, moisture, or temperature variations.


Safety And Hazards


  • Toxicity : Assessments of acute and chronic toxicity are essential. Researchers evaluate its impact on living organisms.

  • Handling Precautions : Due to the presence of sulfonyl fluoride, proper protective measures (gloves, eyewear) are crucial during synthesis and handling.

  • Environmental Impact : Disposal protocols must consider environmental safety.


Future Directions


  • Biological Applications : Investigate its potential as a drug candidate (anticancer, antimicrobial, etc.).

  • Materials Science : Explore its use in organic electronics, sensors, or catalysts.

  • Computational Studies : Predict its properties using quantum mechanical calculations.


properties

IUPAC Name

[1-(thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S2/c12-18(15,16)8-9-3-5-13(6-4-9)11(14)10-2-1-7-17-10/h1-2,7,9H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYXJBRPWTUUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CS(=O)(=O)F)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride

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